N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide
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Overview
Description
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide typically involves the reaction of 2-chloro-4-methylaniline with cyanoacetic acid or its derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form corresponding amides or acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be utilized.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Oxidation and Reduction: Altered functional groups, such as alcohols or ketones.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methylphenyl)methanesulfonamide
- N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide
- N-(2-Chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
Uniqueness
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a cyano group and a chloro-substituted phenyl ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
InChI Key |
RTKKFUWRRABMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)Cl |
Origin of Product |
United States |
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